molecular formula C16H14F2N2O3 B14965044 N-(3,4-difluorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

N-(3,4-difluorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B14965044
M. Wt: 320.29 g/mol
InChI Key: IVCLXERARPYMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a chemical compound with a complex structure that includes a difluorophenyl group, a hydroxy group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the hexahydroquinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe hydroxy group is often introduced through oxidation reactions using reagents like manganese dioxide (MnO2) in dry dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of biocatalysts and green chemistry principles can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like MnO2.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: MnO2 in dry CH2Cl2.

    Reduction: NaBH4 in methanol.

    Substitution: Difluorophenyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its hexahydroquinoline core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C16H14F2N2O3

Molecular Weight

320.29 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H14F2N2O3/c17-10-6-5-8(7-11(10)18)19-15(22)13-14(21)9-3-1-2-4-12(9)20-16(13)23/h5-7H,1-4H2,(H,19,22)(H2,20,21,23)

InChI Key

IVCLXERARPYMST-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=CC(=C(C=C3)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.